molecular formula C83H149N23O21 B12381580 H-Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2

H-Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2

Cat. No.: B12381580
M. Wt: 1805.2 g/mol
InChI Key: LSBFDHCHMBNMLF-DDOGDPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bombolitin II, with the sequence H-Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2, is a potent heptadecapeptide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus . It belongs to a class of amphiphathic peptides known for their strong mast cell degranulating activity, making it a valuable tool for studying histamine release and related inflammatory pathways . Its core research applications include serving as a model peptide for investigating the mechanisms of peptide-induced hemolysis and liposome lysis . Furthermore, Bombolitin II is a recognized stimulator of phospholipase A2 from various sources, providing utility in research focused on lipid signaling and eicosanoid production . With a threshold dose of 0.5-2.5 µg/ml across various bioassays, it is one of the most potent degranulating peptides known, offering high efficacy in experimental settings . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C83H149N23O21

Molecular Weight

1805.2 g/mol

IUPAC Name

(3S)-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C83H149N23O21/c1-18-46(13)65(105-79(123)60(36-62(110)111)101-83(127)67(50(17)108)106-82(126)66(47(14)19-2)104-75(119)55(28-22-25-31-86)96-71(115)52(87)39-107)81(125)100-58(34-43(7)8)77(121)92-48(15)69(113)95-54(27-21-24-30-85)73(117)98-56(32-41(3)4)72(116)90-38-61(109)94-53(26-20-23-29-84)74(118)103-64(45(11)12)80(124)99-57(33-42(5)6)76(120)93-49(16)70(114)97-59(35-51-37-89-40-91-51)78(122)102-63(44(9)10)68(88)112/h37,40-50,52-60,63-67,107-108H,18-36,38-39,84-87H2,1-17H3,(H2,88,112)(H,89,91)(H,90,116)(H,92,121)(H,93,120)(H,94,109)(H,95,113)(H,96,115)(H,97,114)(H,98,117)(H,99,124)(H,100,125)(H,101,127)(H,102,122)(H,103,118)(H,104,119)(H,105,123)(H,106,126)(H,110,111)/t46-,47-,48-,49-,50+,52-,53-,54-,55-,56-,57-,58-,59-,60-,63-,64-,65-,66-,67-/m0/s1

InChI Key

LSBFDHCHMBNMLF-DDOGDPSSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with the selection of a resin suitable for Fmoc-based SPPS. Wang resin or Rink amide resin are commonly employed for C-terminal amidation, as noted in protocols for analogous peptides. For H-Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Ks-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH₂, Fmoc-Gly-Wang resin is preferred due to its compatibility with amide bond formation and high loading capacity (0.4–0.7 mmol/g).

Key parameters for resin activation :

  • Swelling time: 30–60 minutes in dimethylformamide (DMF).
  • Initial Fmoc deprotection: 20% piperidine in DMF (2 × 5 minutes).
  • Coupling of the first amino acid (Val): 3 equivalents of Fmoc-Val-OH, 3 equivalents of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and 6 equivalents of DIEA (N,N-diisopropylethylamine) in DMF.

Sequential Amino Acid Coupling

The peptide chain is assembled from the C- to N-terminus using Fmoc-protected amino acids. Side-chain protecting groups are critical to prevent undesired reactions:

  • Lysine : Boc (tert-butyloxycarbonyl) or Alloc (allyloxycarbonyl).
  • Aspartic acid : OtBu (tert-butyl ester).
  • Histidine : Trt (trityl).
  • Serine/Threonine : tBu (tert-butyl).

Coupling conditions :

  • Reagents : HATU/DIEA or TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate)/HOBt (hydroxybenzotriazole).
  • Temperature : 25–50°C, with elevated temperatures (75–90°C) accelerating coupling rates for sterically hindered residues.
  • Reaction time : 30–120 minutes per residue, monitored via Kaiser test for completion.

Example coupling cycle for Fmoc-Ile-OH :

  • Deprotect Fmoc group with 20% piperidine/DMF.
  • Activate Fmoc-Ile-OH (3 eq) with HATU (3 eq) and DIEA (6 eq) in DMF.
  • Couple for 45 minutes at 50°C.
  • Wash with DMF (3×) and dichloromethane (DCM, 2×).

Deprotection and Cleavage

After chain assembly, the peptide is cleaved from the resin while removing side-chain protectors. A standard cleavage cocktail for this peptide includes:

  • Reagent : TFA (trifluoroacetic acid)/water/TIPS (triisopropylsilane) (95:2.5:2.5 v/v).
  • Time : 2–4 hours at room temperature.

Critical considerations :

  • His(Trt) deprotection : Extended cleavage times (4–6 hours) may be necessary to ensure complete trityl removal.
  • Oxidation-sensitive residues : Add 1% phenol to scavenge free radicals during cleavage.

Purification and Characterization

Crude peptides are purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradients. Analytical data for H-Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Ks-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH₂ typically include:

Parameter Value
Purity (HPLC) ≥95%
Molecular weight (calculated) 1869.1 g/mol
Molecular weight (observed) 1869.4 ± 0.2 g/mol (MALDI-TOF)
Retention time 12.3 minutes (C18, 10–60% ACN)

Optimization insights :

  • Gradient slope : 0.5–1.0% ACN/minute enhances resolution for long peptides.
  • Lyophilization : Freeze-drying yields a white powder stable at −20°C for >12 months.

Scalability and Industrial Adaptations

Large-scale production (≥100 mmol) requires modifications to standard protocols:

  • Continuous-flow SPPS : Reduces solvent use and cycle times.
  • Coupling reagent economy : HCTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) replaces HATU for cost efficiency at scale.
  • Precipitation purification : Tert-butyl methyl ether (TBME) precipitates crude peptide, reducing reliance on HPLC for initial purification.

Case study : A 100 mmol synthesis of a similar 17-mer achieved 78% yield using TBTU/HOBt/DIEA and Rink amide resin.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can modify amino acid side chains, such as the oxidation of methionine to methionine sulfoxide.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using oligonucleotides or chemical modification with reagents like N-hydroxysuccinimide (NHS) esters.

Major Products Formed

The major products formed from these reactions depend on the specific modifications. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

Drug Development

Peptides like H-Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 are increasingly recognized for their role in drug discovery. They can serve as:

  • Lead Compounds : The peptide can be modified to enhance its efficacy and specificity against certain targets, such as receptors or enzymes involved in disease pathways.
  • Therapeutic Agents : Due to their ability to mimic natural hormones or signaling molecules, peptides can be developed into drugs for conditions like diabetes, cancer, and cardiovascular diseases.

Biochemical Research

The compound is useful in various biochemical studies, including:

  • Signal Transduction Studies : Understanding how peptides interact with cell receptors can elucidate pathways involved in cellular responses.
  • Protein Interaction Studies : The peptide can be used to study its binding affinity to proteins, which is crucial for understanding cellular mechanisms.

Therapeutic Applications

Peptides have shown promise in therapeutic applications due to their specificity and reduced side effects compared to traditional small molecule drugs. Potential therapeutic uses include:

  • Antimicrobial Agents : Peptides can exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Cancer Therapy : Certain peptides can induce apoptosis in cancer cells or inhibit tumor growth by targeting specific pathways.

Case Study 1: Peptide as an Anticancer Agent

A study demonstrated that a peptide similar to this compound was effective in inhibiting the growth of breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting the potential of such peptides in cancer treatment .

Case Study 2: Peptide in Diabetes Management

Another research project investigated the role of a peptide derived from similar sequences in regulating insulin secretion. The findings suggested that the compound could enhance insulin sensitivity and glucose uptake in skeletal muscle cells, providing a basis for its application in diabetes management .

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. For H-Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2, potential mechanisms include:

    Binding to Receptors: The peptide may interact with specific cell surface receptors, triggering intracellular signaling pathways.

    Enzyme Inhibition: It may inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Cell Penetration: Some peptides can penetrate cell membranes and modulate intracellular targets.

Comparison with Similar Compounds

Antimicrobial vs. Hormonal Activity

  • Bombolitin II primarily disrupts microbial membranes due to its cationic nature, a mechanism shared with other antimicrobial peptides .
  • In contrast, Porcine Secretin () acts as a hormone, binding to G-protein-coupled receptors to regulate pancreatic bicarbonate secretion .

Stability Enhancements: Linear vs. Cyclic Structures

  • Bombolitin II’s linear structure makes it susceptible to proteolytic degradation, whereas cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) () exhibits enhanced stability due to its cyclic conformation, which prevents enzymatic cleavage and improves bioavailability .

ACE Inhibition Mechanisms

  • VLPVP () and LKP () inhibit angiotensin-converting enzyme (ACE) via distinct pathways:
    • VLPVP relies on paracellular transport in intestinal cells, with absorption influenced by pH and inhibitors like MK-571 .
    • LKP binds ACE’s active site through hydrogen bonding (Gln281, Lys511) and hydrophobic interactions (His353, His513), inducing conformational changes .

Metastasis Promotion vs. Hemolytic Activity

  • The laminin-derived peptide () promotes metastasis by enhancing collagenase IV production, a stark contrast to Bombolitin II’s hemolytic and membrane-disrupting effects .

Stability and Pharmacokinetic Profiles

Parameter Bombolitin II Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) VLPVP
Structural Stability Moderate (linear) High (cyclic) Low (linear)
Enzymatic Resistance Limited High Limited
Bioavailability Low High Moderate
  • Bombolitin II’s C-terminal amidation improves stability compared to non-amidated peptides but remains less stable than cyclic analogs .
  • VLPVP’s absorption is pH-dependent, with optimal transport at pH 7.4 .

Biological Activity

H-Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2, a synthetic peptide with a complex structure, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Structure and Properties

The peptide consists of 20 amino acids with a molecular formula of C83H149N23O21 and a molecular weight of approximately 1,741.22 g/mol . Its sequence features a combination of hydrophilic and hydrophobic residues, which may contribute to its biological activity by facilitating interactions with biological membranes and proteins.

1. Antimicrobial Activity

Research indicates that peptides similar to this compound exhibit significant antimicrobial properties. For instance, marine-derived peptides have shown effectiveness against various pathogens, including bacteria and fungi . The mechanism often involves disrupting microbial cell membranes or inhibiting essential cellular processes.

2. Antioxidant Properties

Peptides with similar structures have been linked to antioxidant activities, which help mitigate oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) and may play a role in preventing chronic diseases .

3. Antihypertensive Effects

Certain peptides have demonstrated the ability to inhibit angiotensin-converting enzyme (ACE), which is vital for regulating blood pressure. The presence of specific amino acids at the N-terminus has been shown to enhance this inhibitory effect, suggesting that this compound may also possess antihypertensive properties .

4. Immunomodulatory Effects

Peptides can modulate immune responses, enhancing the activity of immune cells or altering cytokine production. This immunomodulatory effect is essential for developing therapies for autoimmune diseases and enhancing vaccine efficacy .

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The amphipathic nature of the peptide allows it to integrate into lipid bilayers, leading to pore formation and subsequent cell lysis in microbial cells.
  • Enzyme Inhibition : Similar peptides have been shown to inhibit enzymes like ACE through competitive binding, thereby affecting physiological pathways related to blood pressure regulation.
  • Signal Transduction Modulation : The peptide may influence intracellular signaling pathways, such as those mediated by MAPKs, which are critical for cell proliferation and survival .

Case Studies

Several studies have explored the effects of peptides resembling this compound:

  • Study on Antimicrobial Effects : A study demonstrated that a peptide with a similar sequence exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µM .
  • Antioxidant Activity Assessment : In vitro assays revealed that peptides derived from marine sources showed up to 70% radical scavenging activity at concentrations as low as 10 µM, indicating strong antioxidant potential .

Summary Table of Biological Activities

Activity Mechanism Reference
AntimicrobialMembrane disruption
AntioxidantROS scavenging
AntihypertensiveACE inhibition
ImmunomodulatoryCytokine modulation

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